1-(Azetidin-1-YL)-3-chloropropan-1-one

説明

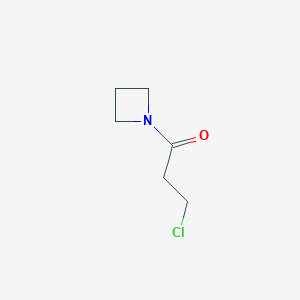

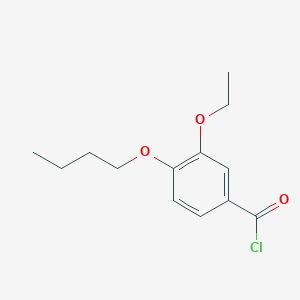

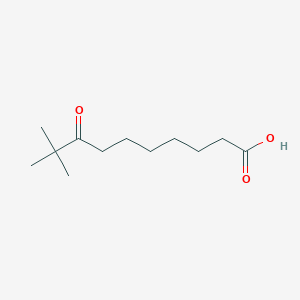

“1-(Azetidin-1-YL)-3-chloropropan-1-one” is a chemical compound with the molecular weight of 133.58 . It is also known as 1-(chloroacetyl)azetidine .

Synthesis Analysis

A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Molecular Structure Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Chemical Reactions Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Physical And Chemical Properties Analysis

The compound “1-(Azetidin-1-YL)-3-chloropropan-1-one” has a molecular weight of 133.58 . The physical form of the compound is liquid .科学的研究の応用

Medicinal Chemistry: Synthesis of β-Lactam Antibiotics

The azetidinone core of “1-(Azetidin-1-YL)-3-chloropropan-1-one” is structurally similar to β-lactam antibiotics, which are crucial for their antibacterial activity. Researchers can modify this core structure to synthesize new β-lactam antibiotics with potential efficacy against resistant bacterial strains .

Organic Synthesis: Building Blocks for Heterocyclic Compounds

This compound can serve as a precursor for synthesizing various heterocyclic compounds. Its reactive chloropropanone moiety can undergo nucleophilic substitution reactions, opening pathways to create diverse heterocyclic structures that are valuable in drug discovery.

Material Science: Polymer Research

The azetidinone ring can be incorporated into polymers to alter their physical properties, such as increasing thermal stability or modifying mechanical strength. This makes it a valuable monomer in the design of new polymeric materials.

Bioconjugation Techniques: Protein Labeling

The compound’s functional groups can be used for bioconjugation, attaching it to biomolecules like proteins or antibodies. This application is essential in developing diagnostic tools, such as fluorescent probes for imaging in biological research.

Enzyme Inhibition Studies: Mechanism-Based Inhibitors

Azetidinones are known to act as mechanism-based enzyme inhibitors. By studying the inhibitory effects of “1-(Azetidin-1-YL)-3-chloropropan-1-one” on various enzymes, researchers can gain insights into enzyme mechanisms and design targeted drugs .

Chemical Biology: Probing Protein-Protein Interactions

The boronic acid moiety in related compounds suggests that “1-(Azetidin-1-YL)-3-chloropropan-1-one” could be used to study protein-protein interactions. It can reversibly bind to diol-containing proteins, providing a method to explore the dynamics of protein complexes.

Pharmacology: Development of Anti-inflammatory Agents

The azetidinone ring is associated with anti-inflammatory properties. Scientists can explore this compound as a scaffold for developing new anti-inflammatory agents, potentially leading to novel treatments for inflammatory diseases .

Antimicrobial Research: Antifungal and Antibacterial Activity

Azetidinones have shown significant activity against a range of microorganisms. “1-(Azetidin-1-YL)-3-chloropropan-1-one” can be investigated for its antimicrobial properties, contributing to the fight against fungal and bacterial infections .

Safety and Hazards

特性

IUPAC Name |

1-(azetidin-1-yl)-3-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-3-2-6(9)8-4-1-5-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWKQQDEXDCDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-1-YL)-3-chloropropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)

![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)

![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)